molecular formula C19H20F3NO2 B4404208 N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide

N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide

Cat. No. B4404208
M. Wt: 351.4 g/mol
InChI Key: VMROOYLUXCAECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, and their inhibition by TFB-TBOA has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

TFB-TBOA binds to the active site of N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide and prevents the uptake of glutamate into the presynaptic neuron. This leads to an increase in extracellular glutamate levels, which can have both excitatory and toxic effects. TFB-TBOA has been shown to be highly selective for this compound over other transporters and receptors, making it a valuable tool for studying the specific role of this compound in various physiological processes.
Biochemical and Physiological Effects
TFB-TBOA has a range of biochemical and physiological effects that are dependent on the concentration and duration of exposure. At low concentrations, TFB-TBOA can enhance synaptic transmission and plasticity, while at high concentrations, it can lead to excitotoxicity and cell death. TFB-TBOA has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It also has anti-inflammatory effects and can modulate the immune response.

Advantages and Limitations for Lab Experiments

TFB-TBOA has several advantages for lab experiments, including its high selectivity for N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide, its ability to modulate glutamate levels in a concentration-dependent manner, and its neuroprotective effects. However, TFB-TBOA also has some limitations, including its potential to cause excitotoxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for TFB-TBOA research, including the development of more potent and selective EAAT inhibitors, the investigation of the role of N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide in various neurological disorders, and the development of therapeutic strategies targeting this compound. TFB-TBOA has also been proposed as a potential tool for studying the role of glutamate in cancer progression and immune function. Further research is needed to fully understand the potential applications of TFB-TBOA in these areas.

Scientific Research Applications

TFB-TBOA has been widely used in scientific research to investigate the role of N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide in various physiological processes. It has been shown to have neuroprotective effects in models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. TFB-TBOA has also been used to study the role of this compound in synaptic plasticity, learning, and memory.

properties

IUPAC Name

N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2/c1-2-5-14-8-10-15(11-9-14)25-13-12-23-18(24)16-6-3-4-7-17(16)19(20,21)22/h3-4,6-11H,2,5,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMROOYLUXCAECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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